

A Structural and Functional Comparison of Homostachydrine and Other Pipecolic Acid Derivatives

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Compound of Interest

Compound Name: Homostachydrine

Cat. No.: B12793207


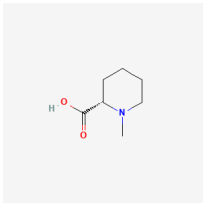
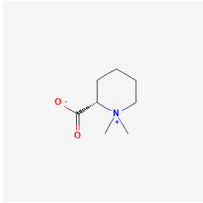
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of **Homostachydrine** with other key pipecolic acid derivatives. While direct comparative experimental data is limited in the current body of scientific literature, this document synthesizes available information on their biosynthesis, structure, and known biological activities. Furthermore, it furnishes detailed experimental protocols to facilitate future comparative studies.

Structural Comparison

Homostachydrine, also known as pipecolic acid betaine, is a quaternary ammonium compound derived from L-pipecolic acid. Its structure is characterized by a piperidine ring with a carboxylate group and two methyl groups attached to the nitrogen atom, creating a permanent positive charge. This zwitterionic nature is crucial for its function as an osmolyte. Other notable pipecolic acid derivatives include its precursor, L-pipecolic acid, and the intermediate N-methylpipecolic acid.

Compound	Chemical Structure	Molecular Formula	Molar Mass (g/mol)	Key Structural Features
L-Pipecolic Acid		C ₆ H ₁₁ NO ₂	129.16	Secondary amine within a piperidine ring, single carboxylic acid group.[1]
N-Methyl-L-pipecolic acid		C ₇ H ₁₃ NO ₂	143.18	Tertiary amine within a piperidine ring due to N-methylation, single carboxylic acid group.[2][3]
Homostachydrine(Pipecolic Acid Betaine)		C ₈ H ₁₅ NO ₂	157.21	Quaternary ammonium group within a piperidine ring due to di-N-methylation, zwitterionic at physiological pH. [4]

Biosynthesis

The biosynthesis of **Homostachydrine** originates from L-lysine, which is first converted to L-pipecolic acid. The subsequent steps are believed to involve sequential methylation of the nitrogen atom of the piperidine ring.

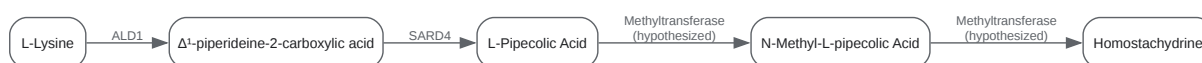
Biosynthesis of Pipecolic Acid

In plants, the biosynthesis of pipecolic acid from L-lysine is a key step in the systemic acquired resistance (SAR) pathway, a crucial plant immune response. This process involves two key enzymes:

- AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1): This aminotransferase catalyzes the conversion of L-lysine to Δ^1 -piperidine-2-carboxylic acid (P2C).[5]
- SAR-DEFICIENT4 (SARD4): This reductase then converts P2C to L-pipecolic acid.[5]

Biosynthesis of Homostachydrine

The biosynthesis of **Homostachydrine** from L-pipecolic acid is hypothesized to occur via a two-step methylation process, with N-methylpipecolic acid as an intermediate.[6][7] The enzymes responsible for these methylation steps, likely methyltransferases utilizing S-adenosylmethionine (SAM) as a methyl donor, are not yet fully characterized.



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Hypothesized biosynthetic pathway of **Homostachydrine** from L-Lysine.

Comparative Biological Activity

Direct quantitative comparisons of the biological activities of **Homostachydrine** with other pipecolic acid derivatives are scarce in the literature. However, based on their structural similarities to other known bioactive molecules, we can infer potential functions and provide a basis for future experimental comparisons.

Biological Activity	Homostachydrine	L-Pipecolic Acid	N-Methyl-L-pipecolic acid
Osmoprotectant Activity	Hypothesized to be high. As a betaine, it is structurally similar to the known osmoprotectant glycine betaine and stachydrine.[6] Its zwitterionic nature allows it to act as a compatible solute, protecting cells from osmotic stress.	Moderate. L-pipecolic acid has been shown to act as an osmoprotectant in <i>E. coli</i> . [8] Interestingly, in <i>Sinorhizobium meliloti</i> , a combination of both D- and L-pipecolic acid is required for effective osmoprotection.[9]	Unknown. Likely possesses some osmoprotective properties, but expected to be less effective than Homostachydrine due to the lack of a permanent positive charge.
Antioxidant Activity	Unknown. No direct studies are available. However, some amino acids and their derivatives possess antioxidant properties.	Low to Moderate. Some studies have investigated the antioxidant capacity of various amino acids, but specific data for pipecolic acid is not prominent.[10]	Unknown.
Role in Plant Immunity	Unknown. Its presence in plants suggests a possible role, but it has not been directly implicated in the SAR pathway.	Well-established. A key signaling molecule in systemic acquired resistance (SAR) in plants.[4]	Precursor to Homostachydrine.[11] Its direct role in plant immunity is not well-defined.
Neurological Activity	Unknown.	Demonstrated. High-affinity binding sites for L-pipecolic acid have been identified in the mammalian brain, suggesting a role in	Unknown. The N-methyl group could potentially alter its ability to cross the blood-brain barrier

neurotransmission.

[12]

and interact with

receptors.

Experimental Protocols

To facilitate direct comparative studies, detailed protocols for assessing key biological activities are provided below.

In Vitro Osmoprotectant Activity Assay (MTT Assay)

This protocol is designed to assess the ability of a compound to protect cells from hyperosmotic stress-induced cell death.

Materials:

- HEK293 cells (or other suitable cell line)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate Buffered Saline (PBS)
- Test compounds (**Homostachydrine**, L-Pipecolic Acid, N-Methyl-L-pipecolic acid) dissolved in sterile PBS
- Sodium Chloride (NaCl) for inducing hyperosmotic stress
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (DMSO))
- 96-well flat-bottom sterile microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
- **Pre-treatment:** After 24 hours, replace the medium with 100 μ L of fresh medium containing the test compounds at various concentrations (e.g., 1, 10, 100 μ M). Include a vehicle control (PBS). Incubate for 2 hours.
- **Induction of Hyperosmotic Stress:** Add NaCl to the wells to achieve the final desired hyperosmotic concentration (e.g., 150 mM). Include a non-stressed control group.
- **Incubation:** Incubate the plate for 24 hours.
- **MTT Assay:** Add 10 μ L of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Carefully remove the medium and add 100 μ L of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the non-stressed control. Plot concentration-response curves and determine the EC₅₀ values for each compound.



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Workflow for the MTT-based osmoprotectant activity assay.

In Vitro Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)

This protocol measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

- Test compounds (**Homostachydrine**, L-Pipecolic Acid, N-Methyl-L-pipecolic acid) dissolved in methanol or ethanol
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
- Ascorbic acid or Trolox (positive control)
- 96-well microplate
- Spectrophotometer

Procedure:

- Preparation: Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.
- Reaction Mixture: Add 100 μ L of various concentrations of the test compound solutions to the wells of a 96-well plate.
- DPPH Addition: Add 100 μ L of the DPPH working solution to each well.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm.
- Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

Homostachydrine, as the betaine of pipecolic acid, is structurally equipped to be a potent osmoprotectant, a hypothesis that warrants experimental verification. Its precursor, L-pipecolic acid, is a well-established signaling molecule in plant immunity and exhibits neurological activity in mammals. The intermediate, N-methylpipecolic acid, remains the least characterized of the three.

Future research should focus on direct, quantitative comparisons of these derivatives in various biological assays, including those for osmoprotectant, antioxidant, and receptor binding activities. Elucidating the specific enzymes involved in the methylation of pipecolic acid to **Homostachydrine** will provide valuable insights into its regulation and potential for biotechnological applications. Furthermore, investigating the potential signaling roles of **Homostachydrine** in both plant and animal systems could uncover novel biological functions for this intriguing molecule. The experimental protocols provided herein offer a framework for initiating these much-needed comparative studies.

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